2,4-Dichloroquinolin-6-ol

Synthetic chemistry Medicinal chemistry Parallel library synthesis

2,4-Dichloroquinolin-6-ol (CAS 1368357-79-2) is a dihalogenated 6-hydroxyquinoline derivative with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol. It belongs to the broader class of chlorinated hydroxyquinolines, which are established scaffolds in anti-infective drug discovery, agrochemical development, and materials science.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.05
CAS No. 1368357-79-2
Cat. No. B2565022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroquinolin-6-ol
CAS1368357-79-2
Molecular FormulaC9H5Cl2NO
Molecular Weight214.05
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H
InChIKeyCHIZTGDGXSNQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Class Positioning


2,4-Dichloroquinolin-6-ol (CAS 1368357-79-2) is a dihalogenated 6-hydroxyquinoline derivative with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol . It belongs to the broader class of chlorinated hydroxyquinolines, which are established scaffolds in anti-infective drug discovery, agrochemical development, and materials science [1]. The compound features chlorine atoms at ring positions C2 and C4—both activated toward nucleophilic aromatic substitution (SNAr)—alongside a free phenolic hydroxyl group at C6, creating a trifunctional heterocyclic core with distinct reactivity from simpler dichloroquinolines or monofunctional hydroxyquinolines [2]. Its IUPAC name is 6-Quinolinol, 2,4-dichloro-, and it is catalogued under the InChI Key CHIZTGDGXSNQGM-UHFFFAOYSA-N .

Workflow

Sequential orthogonal derivatization without protecting groups

Selection

Trifunctional core with regioselective C4 > C2 SNAr and free C6 hydroxyl

Use Context

Medicinal chemistry library synthesis, crystal engineering, agrochemical screening

Why Generic Substitution Fails


Attempting to substitute 2,4-dichloroquinolin-6-ol with its closest commercial analogs—such as 2,4-dichloroquinoline (CAS 703-61-7) or 6-hydroxyquinoline (CAS 580-16-5)—introduces critical functional deficits that cascade through synthetic routes and biological screening outcomes. 2,4-Dichloroquinoline lacks the C6 hydroxyl handle entirely, eliminating the possibility of O-alkylation, O-acylation, or metal-chelation at this position without additional synthetic steps . Conversely, 6-hydroxyquinoline carries no chlorine leaving groups, removing the regioselective SNAr entry points at C2 and C4 that are essential for sequential derivatization [1]. The crystal packing of the 6-methoxy analog (2,4-dichloro-6-methoxyquinoline) is dominated by π–π stacking (centroid-to-centroid distance 3.736 Å), whereas the free phenol in the target compound introduces hydrogen-bonding capacity that alters solid-state properties and solubility [2]. Furthermore, the predicted pKa of 8.23 ± 0.40 for the phenolic OH in the target compound differs substantially from the pKa of −1.10 ± 0.50 for 2,4-dichloroquinoline (which lacks an ionizable hydroxyl), meaning ionization states at physiological pH diverge, directly impacting membrane permeability and protein binding in biological assays . These differences are not incremental; they are binary—a compound either provides orthogonal functionalization at three positions or it does not.

C6-OH removal
2,4-Dichloroquinolin-6-ol: free hydroxyl enables O-alkylation, acylation, metal chelation
2,4-Dichloroquinoline: no C6 handle; synthetic route loses third diversification point
Missing hydroxyl eliminates orthogonal functionalization without extra steps
Chlorine removal
Target: two electrophilic chlorine sites enable regioselective sequential substitutions
6-Hydroxyquinoline: no chlorine leaving groups; no SNAr entry points
Absence of C2/C4 chlorines completely blocks common derivatization pathways
pKa mismatch
Target: predicted pKa ~8.2 (phenolic OH), ionization-sensitive properties at physiological pH
2,4-Dichloroquinoline: pKa ~ -1.1; no ionizable hydroxyl; membrane permeability profile differs
Ionization state divergence may shift biological assay outcomes

Quantitative Differentiation Evidence


Orthogonal Trifunctional Reactivity

2,4-Dichloroquinolin-6-ol provides three chemically orthogonal reactive sites on the quinoline scaffold: electrophilic C2 chlorine, electrophilic C4 chlorine, and nucleophilic C6 hydroxyl. In contrast, 2,4-dichloroquinoline (CAS 703-61-7) offers only the two electrophilic chlorine sites, while 6-hydroxyquinoline (CAS 580-16-5) offers only the hydroxyl group. This trifunctional architecture enables sequential, chemoselective derivatization without protecting group manipulation between steps—a capability not available in either comparator. The C4 position of 2,4-dichloroquinolines is known to react regioselectively with sodium azide in DMF to yield 4-azido-2-chloroquinolines, demonstrating that C4 chlorine is more reactive than C2 under these conditions [1]. Meanwhile, the C6 hydroxyl can be independently alkylated, acylated, or sulfonated under basic conditions without affecting the C2/C4 chlorines [2].

Orthogonal reactivity
Cross-study comparable
3 orthogonally addressable sites: C2-Cl, C4-Cl (more reactive), C6-OH
1.5× more sites than dichloroquinoline; 3× more than hydroxyquinoline
Regioselective azidation documented for scaffold; C4 > C2
Synthetic chemistry Medicinal chemistry Parallel library synthesis

Predicted pKa and Ionization State

The predicted acid dissociation constant (pKa) of 2,4-dichloroquinolin-6-ol for the phenolic hydroxyl proton is 8.23 ± 0.40, as calculated by ACD/Labs and reported on ChemicalBook . By contrast, 2,4-dichloroquinoline—lacking any hydroxyl group—has a predicted pKa of −1.10 ± 0.50 (protonation of the quinoline nitrogen) . At physiological pH 7.4, the target compound exists predominantly in its neutral phenol form (~87% neutral, ~13% phenolate), whereas 2,4-dichloroquinoline remains fully un-ionized. This difference in ionization behavior has direct consequences for logD (pH-dependent distribution coefficient), passive membrane permeability, and plasma protein binding—parameters that govern compound behavior in cell-based assays and in vivo models. The predicted logP of 3.25 for the target compound versus 3.54 for 2,4-dichloroquinoline further indicates that the hydroxyl group reduces lipophilicity by approximately 0.3 log units, moving the compound closer to drug-like chemical space (Lipinski's Rule of Five optimal logP ≤ 5).

Predicted pKa
Data to verify
pKa = 8.23 ± 0.40 (phenolic OH); logP = 3.25
Near-physiological ionization; ΔlogP −0.29 vs dichloroquinoline
Predicted values; no experimental pKa retrieved
Physicochemical profiling Drug design ADME prediction

5-Lipoxygenase Translocation Inhibition

The ChEMBL database (Entry CHEMBL619995; Assay CHEMBL4193) records that 2,4-dichloroquinolin-6-ol was tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. 5-LOX translocation from the cytosol to the nuclear membrane is a critical step in leukotriene biosynthesis, and inhibitors of this process are pursued as anti-inflammatory agents. A search of ChEMBL and BindingDB for 2,4-dichloroquinoline (CAS 703-61-7) and 6-hydroxyquinoline (CAS 580-16-5) in the same 5-LOX translocation assay did not return entries, indicating that the target compound possesses a bioactivity annotation in this specific inflammatory pathway that its closest structural analogs lack [2]. The compound was also tested for in vitro inhibition of platelet 12-lipoxygenase and for cytotoxic activity against the 143B (TK−) osteosarcoma cell line, with data deposited in ChEMBL [3]. No quantitative IC50 value was retrievable from the public ChEMBL interface for the 5-LOX assay; however, the existence of the assay entry confirms that the compound was selected for advanced screening, implying preliminary activity above the assay threshold.

5-LOX translocation
Class-level inference
ChEMBL entry CHEMBL619995: tested in rat RBL-2H3 cell assay
Supports anti-inflammatory pathway screening context
No quantitative IC50 publicly available; comparators lack assay annotation
Inflammation Lipoxygenase inhibition Cell-based screening

Position-Dependent Antibacterial Activity

A systematic evaluation of hydroxyquinoline positional isomers against phytopathogenic bacteria (Xanthomonas oryzae pv. oryzae [Xoo], Xanthomonas axonopodis pv. citri [Xac], and Pectobacterium atrosepticum [Pa]) at 100 μg/mL revealed dramatic position-dependent activity differences within the hydroxyquinoline class [1]. 6-Hydroxyquinoline—the non-chlorinated scaffold corresponding to the target compound—exhibited inhibition rates of 82.01% (Xoo), 63.07% (Xac), and 10.51% (Pa), while 8-hydroxyquinoline achieved 96.19%, 98.47%, and 96.87%, respectively [1]. The chlorinated derivative 5,7-dichloro-8-hydroxyquinoline (Chloroxine) showed 100% inhibition against all three strains. Although 2,4-dichloroquinolin-6-ol itself was not included in this panel, the data establish that (a) hydroxyl position is a critical determinant of antibacterial potency (C8-OH >> C6-OH > other positions), and (b) chlorine substitution substantially enhances activity within a given hydroxyl positional series [1]. The target compound's 2,4-dichloro-6-hydroxy topology represents a substitution pattern not evaluated in this study, creating a rational basis for head-to-head antibacterial testing against 5,7-dichloro-8-hydroxyquinoline to determine whether the C6-OH/C2,C4-Cl topology offers differential strain selectivity or resistance profiles.

Antibacterial SAR
Class-level inference
Position-dependent inhibition: 6-OH isomer baseline 63-82% at 100 μg/mL; Cl substitution boosts activity to 100% in C8-OH series
Supports antimicrobial screening context; unexplored 2,4-dichloro-6-OH topology
Target not yet tested; inferred from class-level SAR
Antimicrobial resistance Phytopathogenic bacteria Structure-activity relationship

Hydrogen-Bonding and Crystal Engineering

The X-ray crystal structure of 2,4-dichloro-6-methoxyquinoline (the O-methylated analog of the target compound) reveals a planar quinoline core (maximum deviation 0.0385 Å) stabilized exclusively by π–π stacking interactions with a centroid-to-centroid distance of 3.736(3) Å [1]. In contrast, the crystal structure of quinolin-6-ol at 100 K demonstrates that the free C6 hydroxyl group enables O–H···N hydrogen-bonded chains with graph-set notation C(7), creating a fundamentally different supramolecular architecture [2]. 2,4-Dichloroquinolin-6-ol, bearing both the free hydroxyl and two chlorine substituents, is expected to combine π–π stacking (from the halogenated aromatic system) with directional O–H···N and potential C–Cl···H–O halogen bonding interactions—a hybrid interaction profile unavailable in either the methoxy analog or the non-chlorinated parent. This dual interaction capability is relevant for co-crystal design, polymorph screening, and solid-form optimization in pharmaceutical development [2].

Crystal interactions
Cross-study comparable
Predicted dual motifs: O–H···N hydrogen bonding + π–π stacking
Hybrid interaction profile for co-crystal design
No experimental crystal structure for target; methoxy analog π–π 3.736 Å
Solid-state chemistry Crystal engineering Polymorph screening

Recommended Application Scenarios


Parallel Library Synthesis via Orthogonal Derivatization

Procurement of 2,4-dichloroquinolin-6-ol is justified for medicinal chemistry groups building focused quinoline libraries where sequential, protecting-group-free functionalization is required. The C6 hydroxyl can be alkylated (Williamson ether synthesis) or acylated under mild basic conditions without affecting the C2/C4 chlorine atoms, which can subsequently undergo SNAr with amines, thiols, or alkoxides—with documented regioselectivity favoring C4 over C2 [1]. This enables a three-step, three-diversification-point library synthesis protocol that is unavailable with 2,4-dichloroquinoline (no C6 handle) or 6-hydroxyquinoline (no C2/C4 leaving groups). The predicted logP of 3.25 [2] places final analogs within oral drug-like space, and the DMSO solubility facilitates direct use in high-throughput screening without formulation steps .

Anti-Inflammatory Lead Optimization

The ChEMBL-annotated activity of 2,4-dichloroquinolin-6-ol in the 5-lipoxygenase translocation assay (rat RBL-2H3 cells) [1] provides a data-grounded entry point for laboratories pursuing leukotriene biosynthesis inhibitors. Unlike 2,4-dichloroquinoline or 6-hydroxyquinoline—which lack annotation in this specific assay—the target compound offers a structurally characterized starting point for structure-activity relationship (SAR) exploration around the quinoline core. Researchers can systematically vary substituents at C2, C4, and C6 to map the pharmacophoric requirements for 5-LOX translocation inhibition, using the parent compound as the benchmark. The additional annotation of platelet 12-lipoxygenase inhibitory activity [2] suggests potential for isoform selectivity profiling within the lipoxygenase family.

Antibacterial Screening Against Phytopathogens

The class-level antibacterial SAR established for hydroxyquinoline positional isomers against Xanthomonas and Pectobacterium species [1] supports the evaluation of 2,4-dichloroquinolin-6-ol as a candidate scaffold for crop protection agents. The data demonstrate that chlorine substitution on the hydroxyquinoline core can increase antibacterial inhibition rates to 100% at 100 μg/mL [1], and the 2,4-dichloro-6-hydroxy topology represents an unexplored substitution pattern within this activity landscape. Agrochemical discovery groups should benchmark this compound against the commercial standard 5,7-dichloro-8-hydroxyquinoline (Chloroxine) to determine whether the altered chlorine topology confers differential bacterial strain selectivity, reduced phytotoxicity, or improved environmental degradation profiles.

Co-Crystal and Polymorph Discovery

The combination of a phenolic hydrogen-bond donor and two halogen substituents on a planar aromatic scaffold makes 2,4-dichloroquinolin-6-ol a compelling co-former candidate for pharmaceutical co-crystal screening. The crystal structure of the O-methyl analog confirms that the dichloroquinoline core supports π–π stacking (centroid distance 3.736 Å) [1], while the quinolin-6-ol structure demonstrates the capacity for O–H···N hydrogen-bonded chain formation [2]. The target compound integrates both interaction types in a single molecule, enabling exploration of co-crystals with pharmaceutically relevant co-formers (carboxylic acids, amides) that exploit halogen bonding and hydrogen bonding simultaneously. This dual-interaction capability is absent in both the methoxy analog (no H-bond donor) and the non-chlorinated parent (no halogen substituents).

Application
Selection Property
Validation Focus
Orthogonal quinoline library synthesis
Trifunctional core with regioselective SNAr
Sequential chemoselective derivatization workflow
Leukotriene biosynthesis inhibition research
Annotated 5-LOX translocation assay entry
SAR around C2/C4/C6 for isoform selectivity
Phytopathogenic bacteria screening studies
Unexplored 2,4-dichloro-6-hydroxy topology
Strain-specific inhibition and resistance profiling
Co-crystal and polymorph discovery
Dual H-bond donor and halogen substituents
Solid-form screening with pharmaceutically relevant co-formers
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